molecular formula C12H12N4O B7542228 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea

3-(4-Aminophenyl)-1-(pyridin-3-yl)urea

Cat. No.: B7542228
M. Wt: 228.25 g/mol
InChI Key: CXMURBWJALKZSX-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-(pyridin-3-yl)urea is a chemically synthesized small molecule featuring a urea linker that connects 3-aminophenyl and pyridin-3-yl moieties. This specific architecture places it within a class of urea-pyridine hybrids that are of significant interest in modern medicinal chemistry and drug discovery projects . The urea functional group is a privileged pharmacophore, renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in drug candidates . In research settings, this compound serves as a valuable chemical building block . Its structure incorporates two key functional handles: the urea group and a primary aromatic amine. The presence of the amine group on the phenyl ring makes it a versatile intermediate for further chemical derivatization, allowing researchers to synthesize more complex molecules for screening and development. Urea-based compounds similar to this one have been explored as key scaffolds in the development of inhibitors for various therapeutic targets . Specifically, molecular hybrids combining pyridine and urea motifs have shown promising anticancer activity in preclinical studies, functioning as inhibitors of kinases like VEGFR2, which is a critical target in oncology . Furthermore, urea derivatives have a well-established history in the development of antimicrobials, including urease inhibitors that target pathogenic bacteria . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-aminophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,13H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMURBWJALKZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The patent US5925762A outlines a phosgene-free method using phenyl carbamates reacted with amines in DMSO. For 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea:

  • Intermediate Synthesis : 4-Aminophenyl carbamate is prepared by treating 4-aminoacetophenone with phenyl chloroformate in tetrahydrofuran (THF) at 0°C, yielding a crystalline solid (94% yield).

  • Aminolysis : The carbamate reacts with 3-aminopyridine in DMSO at a 1:1.05 molar ratio. The reaction proceeds at room temperature (22°C) within 15 minutes, producing urea and phenol as a byproduct.

Key Advantages :

  • Avoids toxic reagents (e.g., phosgene).

  • Mild conditions (room temperature, neutral pH).

  • Phenol byproduct removed via 1N NaOH wash.

Table 1: Reaction Parameters for Carbamate Aminolysis

ParameterValue
SolventDMSO
Molar Ratio (Carbamate:Amine)1:1.05
Temperature22°C (room temperature)
Reaction Time15 minutes
Yield89–94%

Isocyanate-Amine Coupling Using Bis(trichloromethyl)carbonate

Isocyanate Generation and Urea Formation

The PMC study (PMC7232929) demonstrates BTC as a safe alternative to phosgene for isocyanate synthesis. Adapted for the target compound:

  • Isocyanate Preparation : 4-Aminophenylamine reacts with BTC in dichloromethane (DCM) at 0°C, forming 4-aminophenyl isocyanate.

  • Coupling Reaction : The isocyanate is treated with 3-aminopyridine in DCM, catalyzed by triethylamine (TEA), yielding the urea derivative.

Optimization Insights :

  • BTC stoichiometry: 0.33 equivalents to avoid excess reagent.

  • Catalytic TEA accelerates urea bond formation (2 hours at 25°C).

Table 2: Isocyanate-Mediated Synthesis Conditions

ParameterValue
Isocyanate Precursor4-Aminophenylamine
Coupling AgentBTC
SolventDichloromethane
CatalystTriethylamine (TEA)
Reaction Time2 hours
Yield78–85%

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Carbamate Aminolysis : Higher yields (89–94%) and faster reaction times (15 minutes) make this method industrially favorable.

  • Isocyanate Coupling : Requires handling moisture-sensitive intermediates but offers modularity for structural variants.

Table 3: Method Comparison

MetricCarbamate AminolysisIsocyanate Coupling
Yield89–94%78–85%
Reaction Time15 minutes2 hours
ByproductPhenolHCl
ScalabilityHigh (continuous flow compatible)Moderate (batch processing)

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity urea derivatives (mp: 167–169°C).

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves minor impurities.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm), with urea NH signals at δ 5.8–6.2 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 256.3 [M+H]⁺ confirms the target compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1-(pyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

3-(4-Aminophenyl)-1-(pyridin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea linkage allows for hydrogen bonding interactions, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-1-(pyridin-3-yl)urea
  • 3-(4-Methylphenyl)-1-(pyridin-3-yl)urea
  • 3-(4-Chlorophenyl)-1-(pyridin-3-yl)urea

Uniqueness

3-(4-Aminophenyl)-1-(pyridin-3-yl)urea is unique due to the presence of the amino group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for different applications, particularly in medicinal chemistry and material science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea to improve yield and purity?

  • Methodological Answer : Employ factorial experimental design (e.g., 2^k designs) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What spectroscopic and analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry. X-ray crystallography provides definitive structural validation if suitable crystals are obtained . Mass spectrometry (HRMS) and IR spectroscopy can corroborate functional groups (e.g., urea linkage, aromatic rings) .

Q. How should researchers design initial biological screening assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs (e.g., pyridinyl-urea derivatives with anticancer activity ). Use dose-response curves to determine IC₅₀/EC₅₀ values and assess selectivity against related off-target proteins. Include positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Free energy perturbation (FEP) calculations refine affinity estimates . Cross-reference results with experimental data (e.g., SPR, ITC) to calibrate computational models .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays, plasma protein binding). Use isotopic labeling (e.g., ¹⁴C) to track absorption/distribution in animal models. If discrepancies persist, reevaluate assay conditions (e.g., cell permeability, redox environments) or explore prodrug modifications .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?

  • Methodological Answer : Systematically modify substituents on the phenyl and pyridinyl rings. For example:

  • Replace the 4-aminophenyl group with electron-withdrawing groups (e.g., -NO₂) to alter electronic effects.
  • Introduce heterocycles (e.g., triazolo-pyridazine) to enhance π-π stacking .
    Quantify changes in activity using multivariate regression models to identify critical pharmacophores .

Q. What experimental approaches address formulation challenges for aqueous delivery of this compound?

  • Methodological Answer : Conduct stability studies under varying pH and temperature to identify degradation pathways (e.g., hydrolysis of the urea moiety). Use solubilization agents (e.g., cyclodextrins, PEG-based excipients) or nanoemulsion techniques to improve bioavailability. Reference formulation patents for structurally similar urea derivatives (e.g., Pfizer’s aqueous formulations ).

Q. How can researchers validate in silico predictions of metabolic pathways for this compound?

  • Methodological Answer : Perform in vitro metabolism assays using human liver microsomes (HLMs) or hepatocyte cultures. Identify major metabolites via LC-MS/MS and compare with computational predictions (e.g., CYP450 isoform specificity from ADMET predictors like StarDrop). Use isotopic labeling (e.g., deuterium) to stabilize metabolically labile sites .

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